8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan
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Overview
Description
8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan typically involves the chlorination of dibenzofuran derivatives. One common method includes the reaction of dibenzofuran with chlorine gas in the presence of a catalyst such as iron(III) chloride. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, modulation of signaling pathways, and interference with cellular processes.
Comparison with Similar Compounds
8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan can be compared with other chlorinated dibenzofurans and dibenzo-p-dioxins. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF): Another toxic compound with similar structural features.
1,2,3,4-Tetrachlorodibenzo[b,d]furan: Less substituted analog with different reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
CAS No. |
103124-65-8 |
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Molecular Formula |
C16H13Cl3O |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
8-tert-butyl-2,3,4-trichlorodibenzofuran |
InChI |
InChI=1S/C16H13Cl3O/c1-16(2,3)8-4-5-12-9(6-8)10-7-11(17)13(18)14(19)15(10)20-12/h4-7H,1-3H3 |
InChI Key |
DODWNCNFTBSIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC3=C(C(=C(C=C23)Cl)Cl)Cl |
Origin of Product |
United States |
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